Catechin

概要

説明

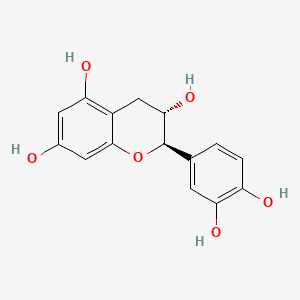

シアニダノールは、(+)-カテキンとしても知られており、主に木質植物に見られる抗酸化フラボノイドです。(+)-カテキンと(-)-エピカテキンの両方の形態で存在します。 この化合物は、緑茶に存在するポリフェノールの種類であり、肝炎の動物モデルやヒトの臨床研究など、その生物学的活性について広く研究されています .

準備方法

合成経路と反応条件

シアニダノールは、緑茶の葉などの天然資源からの抽出など、さまざまな方法で合成することができます。抽出プロセスでは、通常、エタノールやメタノールなどの溶媒を使用して化合物を分離します。 さらに、シアニダノールは、酸性条件下でフロログルシノールとプロトカテキュ酸を縮合させる化学反応によって合成することができます .

工業生産方法

工業的な環境では、シアニダノールは、植物材料から大規模に抽出することによって製造されることがよくあります。このプロセスでは、高性能液体クロマトグラフィー(HPLC)を使用して化合物を精製します。 HPLCの移動相には、通常、アセトニトリル、水、リン酸が含まれており、質量分析に適合するアプリケーションのために、ギ酸に置き換えることができます .

化学反応の分析

Oxidation Reactions

Catechin undergoes pH-dependent oxidation, primarily at its catechol (3′,4′-dihydroxyl) and resorcinol groups. Electrochemical studies reveal:

-

Reversible oxidation of catechol groups occurs first at low positive potentials .

-

Irreversible oxidation of resorcinol groups follows, producing oligomeric products like proanthocyanidin A2 via laccase/ABTS systems .

Mechanistic Insights:

| Reaction Step | Characteristics |

|---|---|

| Catechol oxidation | Reversible, pH-sensitive, generates semiquinone radicals |

| Resorcinol oxidation | Irreversible, forms covalent bonds leading to polymerization |

Pyrolysis Pathways

Thermal decomposition of (+)-catechin occurs via two steps :

-

Catechol split-off :

-

Dehydrogenation :

Thermodynamic Data :

| Reaction | ΔrH° (kcal/mol) | ΔrG° (1000 K) |

|---|---|---|

| Combined pyrolysis | +0.6 | -5.2 |

Photolytic and Metal-Mediated Reactions

-

UV Exposure : this compound degrades under UV light, forming yellowish polymers via non-enzymatic browning, accelerated by metal ions like Cu²⁺ and Fe³⁺ .

-

Metal Chelation : Acts as a bidentate ligand, forming complexes that alter redox behavior:

Metal Ion Effect on this compound pKa Cu²⁺ pKa ↓ 6.84 (vs. 8.68 control) Fe³⁺ pKa ↓ 6.33

Redox Behavior and Radical Scavenging

This compound exhibits dual antioxidant/pro-oxidant effects depending on iron chelation :

-

Antioxidant : Scavenges ROS when chelating free iron (IC₂₅ = 1.45–20.6 μM ) .

-

Pro-oxidant : Reduces Fe³⁺-EDTA, generating hydroxyl radicals via Fenton reactions .

Kinetic Parameters :

| This compound Derivative | Superoxide Reduction (IC₂₅, μM) | Cu²⁺ Reduction (RC₂₅, μM) |

|---|---|---|

| EGCG | 1.45 | 12.5 |

| ECG | 2.29 | 24.3 |

Comparative Reactivity with Epithis compound

科学的研究の応用

Antibacterial Applications

Catechins exhibit promising antibacterial properties against a range of pathogens, including both gram-positive and gram-negative bacteria. Their mechanisms include:

- Bactericidal Effects : Research indicates that catechins can effectively inhibit the growth of multidrug-resistant strains of bacteria. For instance, epigallocatechin gallate (EGCG) demonstrated a minimum inhibitory concentration (MIC) of 0.125 mg/mL against Streptococcus mutans, significantly preventing biofilm formation at higher concentrations .

- Synergistic Effects with Antibiotics : Catechins have been shown to enhance the efficacy of traditional antibiotics, potentially offering new strategies to combat antibiotic resistance .

- Anti-Virulence Properties : Catechins also inhibit virulence factors in pathogenic bacteria, reducing their pathogenicity without exerting the same selective pressure as conventional antibiotics. This suggests a slower development of resistance .

Case Study: this compound Inhalation for MRSA

A randomized controlled trial involving 69 patients with methicillin-resistant Staphylococcus aureus (MRSA) showed that inhalation of catechins resulted in a 47% reduction in bacterial counts compared to 15% in the control group .

Cancer Prevention

The anticancer properties of catechins have been extensively studied, revealing multiple mechanisms through which they may exert protective effects:

- Antioxidative and Pro-Oxidative Activities : Catechins can scavenge free radicals and modulate oxidative stress, which is crucial in cancer prevention. They inhibit cyclooxygenase enzymes involved in inflammation and tumorigenesis .

- Modulation of Inflammatory Eicosanoids : Research suggests that catechins may influence the synthesis of eicosanoids, which are involved in cancer progression .

- Immunomodulatory Effects : EGCG has been shown to enhance T cell proliferation and natural killer cell activity, indicating its potential role in cancer immunotherapy .

Summary of Cancer Types Affected by Catechins

| Cancer Type | Mechanism of Action | Evidence Level |

|---|---|---|

| Lung Cancer | Inhibition of tumor growth and metastasis | Strong |

| Breast Cancer | Modulation of estrogen receptor activity | Moderate |

| Esophageal Cancer | Reduction of oxidative stress | Moderate |

| Liver Cancer | Inhibition of inflammatory pathways | Strong |

Cardiovascular Health

Catechins contribute to cardiovascular health through several mechanisms:

- Lipid Regulation : Studies show that catechins can lower blood lipid levels and inhibit foam cell formation, which is critical in preventing atherosclerosis .

- Oxidative Stress Resistance : By reducing oxidative stress, catechins help maintain endothelial function and vascular health.

Experimental Findings on Atherosclerosis

| Study Type | Intervention | Outcome |

|---|---|---|

| Animal Study | This compound supplementation | Reduced plaque formation in arteries |

| Human Trial | Green tea consumption | Decreased LDL cholesterol levels |

Neuroprotection

The neuroprotective effects of catechins are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease:

- Oxidative Stress Mitigation : Catechins help balance reactive oxygen species (ROS) levels, which are implicated in neurodegeneration .

- Anti-inflammatory Effects : They reduce neuroinflammation by modulating inflammatory pathways, potentially slowing disease progression.

Immunomodulatory Effects

Catechins have been recognized for their role in modulating immune responses:

作用機序

シアニダノールは、主にその抗酸化特性を通じて効果を発揮します。それはフリーラジカルと活性酸素種をスカベンジし、それによって細胞を酸化損傷から保護します。この化合物は、マクロファージ、細胞傷害性Tリンパ球、ナチュラルキラー細胞などの免疫細胞の活性化も促進します。 これらの免疫刺激効果は、ウイルス感染症や癌の治療における治療効果に貢献しています .

類似の化合物との比較

類似の化合物

エピカテキン: 抗酸化作用が類似した別のフラボノイドです。

ケルセチン: 抗炎症作用と抗酸化作用で知られるフラボノイドです。

レスベラトロール: 抗酸化作用と抗癌作用を持つポリフェノールです。

独自性

シアニダノールは、抗酸化剤と免疫刺激剤の両方としての二重の役割のためにユニークです。 他のいくつかのフラボノイドとは異なり、シアニダノールは、ウイルス性肝炎への影響とそのさまざまな免疫細胞を活性化する能力について広く研究されています .

類似化合物との比較

Similar Compounds

Epicatechin: Another flavonoid with similar antioxidant properties.

Quercetin: A flavonoid known for its anti-inflammatory and antioxidant activities.

Resveratrol: A polyphenol with antioxidant and anti-cancer properties.

Uniqueness

Cianidanol is unique due to its dual role as both an antioxidant and an immune stimulator. Unlike some other flavonoids, cianidanol has been extensively studied for its effects on viral hepatitis and its ability to activate various immune cells .

生物活性

Catechins, a group of flavonoids predominantly found in green tea, have garnered significant attention due to their diverse biological activities. This article explores the various mechanisms through which catechins exert their effects, highlighting key research findings, case studies, and data tables that illustrate their pharmacological properties.

1. Structure and Types of Catechins

Catechins are polyphenolic compounds with several structural variations. The most studied catechins include:

- Epicatechin (EC)

- Epithis compound gallate (ECG)

- Epigallothis compound (EGC)

- Epigallothis compound gallate (EGCG)

The biological activity of catechins is influenced by their molecular structure, particularly the number and position of hydroxyl groups, which are crucial for their antioxidant properties and ability to chelate metal ions .

2. Antioxidant Activity

Catechins are recognized for their potent antioxidant capabilities. They scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cardiovascular disorders and cancer. The antioxidant activity is largely dependent on the structural characteristics of the this compound molecules:

- Hydroxyl Groups : The presence of vicinal dihydroxyl groups on the B ring enhances free radical scavenging.

- Metal Chelation : Catechins can form complexes with metal ions, preventing harmful redox reactions that contribute to oxidative damage .

Table 1: Antioxidant Activity of Different Catechins

| This compound Type | Free Radical Scavenging Activity | Metal Chelation |

|---|---|---|

| EC | Moderate | Yes |

| ECG | High | Yes |

| EGC | High | Yes |

| EGCG | Very High | Yes |

3. Anti-inflammatory Effects

Catechins exhibit significant anti-inflammatory properties by modulating various signaling pathways. For instance, EGCG has been shown to inhibit the activation of nuclear factor kappa B (NFκB), a key regulator of inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

4. Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of catechins, particularly EGCG. Research indicates that EGCG enhances T-cell proliferation and natural killer cell activity, suggesting its potential role in cancer immunotherapy . In vivo studies demonstrated that this compound metabolites can restore immune function in tumor-bearing mice, indicating a promising avenue for cancer treatment .

Case Study: EGCG and Cancer Immunotherapy

A study investigated the effects of EGCG on T lymphocytes in mice models. Results showed that EGCG administration significantly increased T cell proliferation and enhanced natural killer cell cytotoxicity against tumor cells. These findings support the potential use of catechins as adjuncts in cancer therapy .

5. Cardiovascular Health

Catechins have been linked to cardiovascular health through mechanisms such as improving endothelial function, reducing blood pressure, and lowering LDL cholesterol levels. A meta-analysis revealed that regular consumption of green tea catechins is associated with a reduced risk of cardiovascular diseases .

Table 2: Effects of Catechins on Cardiovascular Markers

| Marker | Effect of Catechins |

|---|---|

| LDL Cholesterol | Decrease |

| Blood Pressure | Decrease |

| Endothelial Function | Improvement |

6. Antimicrobial Activity

Catechins also exhibit antimicrobial properties against various pathogens, including Helicobacter pylori. Studies indicate that EGCG demonstrates bactericidal activity against H. pylori by damaging bacterial membranes and inhibiting urease activity .

Table 3: Antimicrobial Efficacy of Catechins Against H. pylori

| Concentration (μg/ml) | Bactericidal Effect (%) |

|---|---|

| 32 | 50 |

| 64 | 75 |

| 128 | 100 |

7. Conclusion

The biological activities of catechins are vast and varied, encompassing antioxidant, anti-inflammatory, immunomodulatory, cardiovascular protective, and antimicrobial effects. Ongoing research continues to uncover the mechanisms through which these compounds exert their beneficial effects on human health.

The potential applications of catechins in therapeutic settings are promising, particularly in the context of chronic diseases such as cancer and cardiovascular disorders. Future studies should focus on elucidating the specific pathways involved in these activities and exploring the clinical implications of this compound supplementation.

特性

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022322, DTXSID001349029 | |

| Record name | Cianidanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Catechine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7295-85-4, 154-23-4, 100786-01-4 | |

| Record name | (±)-Catechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catechin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cianidanol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catechine dl-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Natural Brown 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100786014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cianidanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cianidanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-catechin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cianidanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Catechine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001349029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cianidanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIANIDANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R1V1STN48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIANIDANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J4Y243W61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 °C | |

| Record name | Catechin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。